(S)-2-Isopropylaminopropane-1-Ol

Description

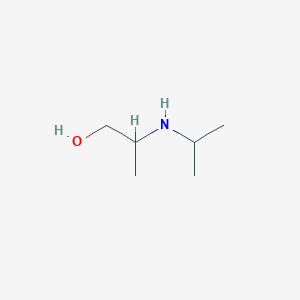

Structure

3D Structure

Properties

CAS No. |

129156-64-5 |

|---|---|

Molecular Formula |

C6H15NO |

Molecular Weight |

117.19 g/mol |

IUPAC Name |

2-(propan-2-ylamino)propan-1-ol |

InChI |

InChI=1S/C6H15NO/c1-5(2)7-6(3)4-8/h5-8H,4H2,1-3H3 |

InChI Key |

VGZJOXPMODLELN-UHFFFAOYSA-N |

SMILES |

CC(C)NC(C)CO |

Isomeric SMILES |

C[C@@H](CO)NC(C)C |

Canonical SMILES |

CC(C)NC(C)CO |

Origin of Product |

United States |

Ii. Stereoselective Synthesis Methodologies for S 2 Isopropylaminopropane 1 Ol

Racemic Resolution Techniques

Racemic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This approach involves the use of a chiral resolving agent or a chiral environment to differentiate between the two enantiomers, allowing for their separation.

Classical Chemical Resolution Methods (e.g., Fractional Crystallization of Diastereomeric Salts)

Classical chemical resolution via the formation of diastereomeric salts is a well-established and industrially viable method for separating enantiomers. organic-chemistry.org This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. organic-chemistry.org Since diastereomers possess different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. organic-chemistry.org

For the resolution of racemic 2-isopropylaminopropane-1-ol, which is a basic compound, a chiral acidic resolving agent is typically used. Examples of commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. The process involves the following general steps:

Salt Formation: The racemic 2-isopropylaminopropane-1-ol is reacted with an enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: ((S)-2-isopropylaminopropane-1-ol • (R,R)-tartaric acid) and ((R)-2-isopropylaminopropane-1-ol • (R,R)-tartaric acid).

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. The less soluble diastereomer is thus separated from the more soluble one.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically enriched (S)-2-isopropylaminopropane-1-ol. The resolving agent can often be recovered and reused.

The efficiency of this method is dependent on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions.

| Parameter | Description | Significance in Resolution |

| Chiral Resolving Agent | An enantiomerically pure compound used to form diastereomers. | The choice of agent is crucial for achieving a significant difference in the solubility of the diastereomeric salts. |

| Solvent | The medium in which the salt formation and crystallization occur. | The solvent affects the solubility of the diastereomeric salts and can influence the efficiency of the separation. |

| Temperature | A key parameter in fractional crystallization. | Controlled cooling allows for the selective precipitation of the less soluble diastereomer. |

| Purity of Diastereomeric Salt | The purity of the crystallized salt directly impacts the enantiomeric excess of the final product. | Multiple recrystallization steps may be necessary to achieve high enantiomeric purity. |

Table 1: Key Parameters in Classical Chemical Resolution

Chromatographic Chiral Separations (e.g., HPLC with Chiral Stationary Phases)

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful analytical and preparative technique for the separation of enantiomers. youtube.com This method relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase. wikipedia.org

For the separation of (S)-2-isopropylaminopropane-1-ol, various types of CSPs can be employed. The choice of the CSP depends on the specific properties of the analyte. Common CSPs include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability and excellent chiral recognition abilities. youtube.com

Protein-based CSPs: Proteins, such as bovine serum albumin (BSA) or alpha-1-acid glycoprotein (B1211001) (AGP), can be used as chiral selectors.

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with enantiomers, leading to their separation. youtube.com

Pirkle-type CSPs: These are based on small chiral molecules that exhibit π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The different stabilities of these complexes result in different retention times, allowing for the separation of the enantiomers.

| Chiral Stationary Phase (CSP) Type | Chiral Selector | Typical Interactions | Applicability |

| Polysaccharide-based | Cellulose or amylose derivatives | Hydrogen bonding, dipole-dipole, steric interactions | Broad, for a wide range of racemates |

| Protein-based | e.g., Albumin, Glycoprotein | Hydrophobic and polar interactions | Biologically active compounds, including amines and amino alcohols |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin derivatives | Inclusion complexation, hydrogen bonding | Compounds that fit into the cyclodextrin (B1172386) cavity |

| Pirkle-type | e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole | Aromatic compounds, compounds with polar functional groups |

Table 2: Common Chiral Stationary Phases for HPLC

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed)

Enzymatic kinetic resolution is a highly selective and environmentally benign method for obtaining enantiomerically pure compounds. This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

In the case of racemic 2-isopropylaminopropane-1-ol, a lipase-catalyzed acylation is a common strategy. The lipase (B570770) will selectively acylate one of the enantiomers, for instance, the (R)-enantiomer, to form an ester. The unreacted (S)-2-isopropylaminopropane-1-ol can then be separated from the esterified (R)-enantiomer.

The reaction can be represented as follows:

(R,S)-2-Isopropylaminopropane-1-ol + Acylating Agent --(Lipase)--> (S)-2-Isopropylaminopropane-1-ol + (R)-2-Isopropylaminopropane-1-ol Acetate

Key factors influencing the efficiency of enzymatic kinetic resolution include the choice of enzyme, the acylating agent, the solvent, and the reaction temperature. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are frequently used for their high enantioselectivity.

| Enzyme | Acylating Agent | Solvent | Enantioselectivity (E-value) |

| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Toluene | Often >100 |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | tert-Butyl methyl ether | High |

| Candida rugosa Lipase | Acetic anhydride | Hexane | Variable |

Table 3: Examples of Lipase-Catalyzed Kinetic Resolution Parameters

Spontaneous Resolution

Spontaneous resolution, also known as total spontaneous resolution, is a less common but fascinating method of separating enantiomers. It occurs when a racemic compound crystallizes from a solution as a physical mixture of separate crystals of the two enantiomers, known as a conglomerate. This process does not require a chiral resolving agent. psu.edu

The phenomenon of Viedma ripening is a technique that can induce total spontaneous resolution. It involves the grinding of a slurry of a racemic compound that can form a conglomerate. The continuous dissolution and recrystallization under attrition can lead to a solid phase consisting of a single enantiomer. whiterose.ac.uk

While there are no specific reports detailing the spontaneous resolution of (S)-2-isopropylaminopropane-1-ol itself, the principle could potentially be applied to its derivatives or precursors. For instance, certain aminoketones, which are precursors to amino alcohols, have been reported to undergo spontaneous resolution. google.com The applicability of this method is limited to the small number of racemic compounds that form conglomerates.

Multi-Component Reactions for the Synthesis of (S)-2-Isopropylaminopropane-1-Ol Precursors

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a single product that incorporates portions of all the starting materials. thieme-connect.de MCRs are highly atom-economical and can rapidly generate molecular complexity, making them attractive for the synthesis of precursors to (S)-2-isopropylaminopropane-1-ol.

Two notable MCRs for the synthesis of amino acid and amino alcohol precursors are the Ugi and Passerini reactions.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org By choosing appropriate starting materials, a precursor to (S)-2-isopropylaminopropane-1-ol can be synthesized. For example, using isobutyraldehyde, ammonia (B1221849) (or a protected amine), a suitable carboxylic acid, and an isocyanide, a precursor with the desired carbon skeleton can be assembled. Subsequent chemical transformations would be required to convert the Ugi product into the target amino alcohol.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, selection of the appropriate aldehyde (isobutyraldehyde) can lead to a precursor that can be further elaborated to (S)-2-isopropylaminopropane-1-ol. A subsequent reduction of the amide and ester functionalities can yield the amino alcohol.

| Reaction | Components | Product | Potential Precursor for (S)-2-Isopropylaminopropane-1-Ol |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | A complex amide that can be hydrolyzed and reduced. |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | An ester-amide that can be reduced to the amino alcohol. |

Table 4: Multi-Component Reactions for Precursor Synthesis

Nucleophilic Substitution Routes to Related Amino Alcohols

Nucleophilic substitution reactions are a fundamental class of reactions in organic synthesis and provide a direct route to amino alcohols. These methods typically involve the reaction of a nucleophile, such as an amine, with an electrophilic carbon atom.

A common and effective strategy for the synthesis of 1,2-amino alcohols is the ring-opening of epoxides with amines. researchgate.netorganic-chemistry.org For the synthesis of a compound structurally related to (S)-2-isopropylaminopropane-1-ol, one could envision the reaction of propylene (B89431) oxide with isopropylamine (B41738). The nucleophilic attack of the amine on one of the epoxide carbons leads to the formation of the amino alcohol. The regioselectivity of the ring-opening (i.e., whether the amine attacks the more or less substituted carbon) can be influenced by the reaction conditions, such as the presence of a catalyst. rsc.orgrroij.com

An alternative nucleophilic substitution route involves the reaction of an alkyl halide with ammonia or an amine. quora.commrcolechemistry.co.uk For instance, a 1-halo-2-propanol derivative could react with isopropylamine in a nucleophilic substitution reaction to yield the desired amino alcohol skeleton. The hydroxyl group would need to be protected during this step and subsequently deprotected.

| Starting Material | Nucleophile | Product | Key Considerations |

| Propylene Oxide | Isopropylamine | 2-Isopropylaminopropane-1-ol and 1-Isopropylamino-2-propanol | Regioselectivity of the ring-opening. |

| 1-Halo-2-propanol (protected) | Isopropylamine | Protected 2-Isopropylaminopropane-1-ol | Protection and deprotection of the hydroxyl group. |

Table 5: Nucleophilic Substitution Routes to Amino Alcohols

Iii. Advanced Analytical and Spectroscopic Techniques for Chiral Purity and Absolute Configuration of S 2 Isopropylaminopropane 1 Ol

Determination of Enantiomeric Excess (ee)

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is a crucial parameter in asymmetric synthesis and for pharmaceutical compounds where often only one enantiomer is active. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Derivatization to Diastereoisomers for Spectroscopic Analysis

One common strategy to analyze enantiomers is to convert them into diastereomers by reacting them with a chiral derivatizing agent (CDA). Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties, allowing for their separation and quantification using standard achiral analytical techniques. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric purity and absolute configuration after derivatization. nih.gov Mosher's reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used CDA for chiral amines and alcohols. acs.orgspringernature.com The (R)- and (S)-enantiomers of MTPA react with the chiral amine, (S)-2-Isopropylaminopropane-1-Ol, to form diastereomeric amides. acs.orgacs.org

These resulting diastereomers will exhibit different chemical shifts (δ) in their ¹H or ¹⁹F NMR spectra. nih.govnih.gov By comparing the NMR spectra of the two diastereomeric products, the enantiomeric excess can be calculated from the integration of the distinct signals. nih.gov Furthermore, by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center and applying Mosher's model, the absolute configuration of the original amine can be reliably determined. nih.govacs.org The model predicts which protons on the substrate will be more shielded or deshielded based on their position relative to the phenyl group of the MTPA moiety. acs.org

Table 1: Hypothetical ¹H NMR Data for Mosher Amide Diastereomers of 2-Isopropylaminopropane-1-Ol

| Proton | δ (ppm) for (R)-MTPA amide | δ (ppm) for (S)-MTPA amide | Δδ (δS - δR) (ppm) |

| H-1a | 3.65 | 3.72 | +0.07 |

| H-1b | 3.58 | 3.63 | +0.05 |

| H-2 | 4.10 | 4.05 | -0.05 |

| Isopropyl-CH | 3.15 | 3.18 | +0.03 |

| Isopropyl-CH₃ | 1.10, 1.12 | 1.13, 1.15 | +0.03, +0.03 |

Note: This table is illustrative. Actual chemical shifts depend on experimental conditions.

Once converted into diastereomers, the mixture can be analyzed by achiral chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). nih.gov Since diastereomers have different physical properties, they will interact differently with the stationary phase, leading to different retention times and allowing for their separation and quantification. nih.govresearchgate.net

For GC analysis, the amino alcohol is often derivatized to make it more volatile and thermally stable. sigmaaldrich.com For instance, reacting the amine with a chiral derivatizing agent and then analyzing the resulting diastereomers on a standard achiral GC column can provide the enantiomeric ratio. nih.gov

Similarly, HPLC on a standard (achiral) silica (B1680970) gel or C18 column can effectively separate diastereomeric derivatives. nih.govresearchgate.net The choice of derivatizing agent is crucial and can significantly impact the resolution of the diastereomers. nih.gov The area under each peak in the chromatogram is proportional to the concentration of that diastereomer, allowing for the calculation of the enantiomeric excess of the original (S)-2-Isopropylaminopropane-1-Ol sample.

Direct Chiral Chromatographic Methods (HPLC, SFC)

Direct methods involve the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers of (S)-2-Isopropylaminopropane-1-Ol. This approach avoids the need for derivatization.

High-Performance Liquid Chromatography (HPLC) with a CSP is a cornerstone of chiral analysis. sigmaaldrich.com CSPs are designed with a chiral selector, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose), cyclodextrins, or Pirkle-type phases, which creates a chiral environment. sigmaaldrich.comchromatographyonline.com The differential interaction (e.g., via hydrogen bonding, dipole-dipole interactions, or steric hindrance) between the enantiomers and the CSP leads to different retention times, enabling their separation and quantification. nih.gov

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations. chromatographyonline.com SFC typically uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol. nih.gov It offers advantages such as high efficiency, fast analysis times, and reduced use of organic solvents compared to HPLC. chromatographyonline.comchromatographyonline.com Like chiral HPLC, chiral SFC employs CSPs to achieve enantioseparation. Polysaccharide-based CSPs are very common and effective for a wide range of chiral compounds, including amino alcohols. chromatographyonline.comresearchgate.net

Table 2: Example of Chiral SFC Method Parameters for Amino Alcohol Separation

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Amylose-based) |

| Mobile Phase | Supercritical CO₂ / Methanol with additive (e.g., Diethylamine) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 2000 psi |

| Column Temperature | 35 °C |

| Detection | UV or Mass Spectrometry (MS) |

Source: Adapted from representative SFC methods. nih.gov

Optical Rotation Measurements

Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. wikipedia.orgmasterorganicchemistry.com Enantiomers rotate light by equal amounts but in opposite directions. amherst.edu The direction of rotation for (S)-2-Isopropylaminopropane-1-Ol would be measured using a polarimeter. The observed rotation (α) is dependent on the concentration of the sample, the path length of the light, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). wikipedia.orgamherst.edu

The specific rotation, [α], is a standardized physical constant for a pure chiral compound. wikipedia.org

[α] = α / (c × l) Where:

α = observed rotation

c = concentration (g/mL)

l = path length (dm)

By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can calculate the optical purity, which is often used to approximate the enantiomeric excess. csbsju.edumasterorganicchemistry.com

Enantiomeric Excess (% ee) ≈ Optical Purity (%) = ([α]_sample / [α]_pure_enantiomer) × 100 chemistrysteps.comlibretexts.org

It is important to note that this relationship is not always perfectly linear, and impurities can significantly affect the measurement. wikipedia.orgmasterorganicchemistry.com There is also no simple correlation between the (S) or (R) designation and the direction (+ or -) of optical rotation. masterorganicchemistry.com

Molecular Rotational Resonance (MRR) Spectroscopy

Molecular Rotational Resonance (MRR), also known as broadband rotational spectroscopy, is a high-resolution gas-phase spectroscopic technique that provides unambiguous information about the three-dimensional structure of a molecule. nih.gov It is an emerging and powerful tool for chiral analysis. ualberta.carsc.org

To distinguish between enantiomers, a technique called "chiral tagging" is used. nih.govresearchgate.net The analyte, (S)-2-Isopropylaminopropane-1-Ol, is complexed with a chiral tag molecule of a known configuration in a supersonic jet expansion. This forms two different diastereomeric non-covalent complexes: (S)-analyte-(R)-tag and (S)-analyte-(S)-tag. These diastereomers have different moments of inertia and, therefore, distinct rotational spectra. nih.gov

By analyzing the resulting spectra, the absolute configuration can be determined, and the enantiomeric excess can be quantified by comparing the signal intensities of the diastereomeric complexes. researchgate.netualberta.ca MRR offers the advantage of providing definitive structural information without the need for derivatization or a reference standard of the analyte. rsc.org

General Spectroscopic Characterization Techniques (e.g., IR, 1H NMR, 13C NMR, CHN Analysis)

Standard spectroscopic methods are used to confirm the molecular structure, assess purity, and provide evidence of the successful synthesis of (S)-2-Isopropylaminopropane-1-Ol.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of (S)-2-Isopropylaminopropane-1-Ol is expected to show characteristic absorption bands for its hydroxyl (-OH), secondary amine (-NH-), and alkyl (C-H) groups. docbrown.infodocbrown.infoucalgary.ca

Table 1: Predicted IR Absorption Bands for (S)-2-Isopropylaminopropane-1-Ol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3200-3500 | O-H Stretch | Alcohol | Broad |

| 3300-3500 | N-H Stretch | Secondary Amine | Moderate, sharp |

| 2850-2970 | C-H Stretch | Alkyl (sp³) | Strong, sharp |

| 1450-1470 | C-H Bend | Alkyl | Variable |

| 1050-1260 | C-O Stretch | Primary Alcohol | Strong |

| 1020-1250 | C-N Stretch | Aliphatic Amine | Medium to weak |

This table is predictive, based on characteristic absorption ranges for the contained functional groups. docbrown.infodocbrown.infoucalgary.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. youtube.comyoutube.com

¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms (protons). youtube.com For (S)-2-Isopropylaminopropane-1-Ol, one would expect distinct signals for each unique proton. The chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. youtube.comyoutube.com

Table 2: Predicted ¹H NMR Spectral Data for (S)-2-Isopropylaminopropane-1-Ol

| Atom Position (see structure) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H attached to C1 (CH₂) | ~2.4-2.7 | Multiplet | 2H |

| H attached to C2 (CH) | ~3.6-3.9 | Multiplet | 1H |

| H attached to C3' (CH₃) | ~1.0-1.2 | Doublet | 6H |

| H attached to C4' (CH) | ~2.8-3.1 | Septet | 1H |

| H attached to OH | Variable | Singlet (broad) | 1H |

| H attached to NH | Variable | Singlet (broad) | 1H |

This table is predictive, based on the molecular structure and typical chemical shift values for similar functional groups. The solvent is assumed to be CDCl₃. Protons on OH and NH are often broad and may exchange with D₂O. youtube.comyoutube.comresearchgate.net

Structure of (S)-2-Isopropylaminopropane-1-Ol for NMR prediction.

Structure of (S)-2-Isopropylaminopropane-1-Ol for NMR prediction.¹³C NMR Spectroscopy: This method detects the carbon atoms in a molecule, with each unique carbon environment producing a distinct signal. docbrown.infodocbrown.info Due to symmetry in the isopropyl group, (S)-2-Isopropylaminopropane-1-Ol is expected to show four distinct signals in its ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Spectral Data for (S)-2-Isopropylaminopropane-1-Ol

| Atom Position (see structure) | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂) | ~55-60 |

| C2 (CH) | ~65-70 |

| C3' (CH₃) | ~22-25 |

| C4' (CH) | ~48-52 |

This table is predictive, based on the molecular structure and typical chemical shift values. docbrown.infodocbrown.info

CHN Analysis: CHN or elemental analysis is a combustion-based technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. mt.comuillinois.edu The experimental results are compared against the theoretical values calculated from the molecular formula. This is a fundamental method for verifying the empirical formula and assessing the purity of a newly synthesized compound. researchgate.net For (S)-2-Isopropylaminopropane-1-Ol, with the molecular formula C₆H₁₅NO, the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of (S)-2-Isopropylaminopropane-1-Ol (C₆H₁₅NO)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 61.50 |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 12.91 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 11.96 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 13.66 |

| Total | 117.192 | 100.00 |

Calculations are based on the molecular formula C₆H₁₅NO. mt.com

V. Applications of S 2 Isopropylaminopropane 1 Ol in Advanced Organic Synthesis

As Chiral Ligands in Asymmetric Catalysis

The transformation of (S)-2-isopropylaminopropane-1-ol into chiral ligands is a cornerstone of its application in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The ability to modify both the amine and alcohol functionalities allows for the synthesis of a diverse array of ligands with tunable steric and electronic properties.

Ligand Design and Structure-Activity Relationships

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its three-dimensional structure. The design of ligands derived from (S)-2-isopropylaminopropane-1-ol often focuses on creating C2-symmetric or electronically asymmetric structures to effectively control the enantioselectivity of a catalytic transformation.

A prominent example of ligand design involves the synthesis of aminophosphine/phosphinite (AMPP) ligands. For instance, ligands derived from amino alcohols like (2S,3R)-threonine have proven effective in nickel-catalyzed hydrovinylation reactions. nih.gov The design principle involves creating a hemilabile ligand where one group can dissociate to allow substrate binding while the other maintains the chiral environment. nih.gov

Another successful design strategy involves the creation of C2-symmetric diphosphine ligands. These ligands, such as those with a rigid 1,1'-spirobiindane backbone, have demonstrated remarkable success in a variety of enantioselective transformations, including asymmetric hydrogenation and hydrosilylation/cyclization. nih.gov The conformational rigidity and large bite angles of these ligands are key to their effectiveness. nih.gov Modifications to the spirocyclic framework, such as replacing the central carbon atom with silicon, have been explored to further tune the ligand's properties and enhance reactivity and enantioselectivity. nih.gov

Structure-activity relationship studies have shown that subtle changes in the ligand structure, such as the nature of the substituents on the phosphorus atoms or the ligand backbone, can have a profound impact on the catalyst's activity and the enantiomeric excess (ee) of the product. For example, in the rhodium-catalyzed hydroformylation using phospholane-phosphite ligands, the structure of the backbone connecting the two phosphorus atoms significantly affects the selectivity, rate, and stability of the catalyst. st-andrews.ac.uk

Table 1: Key Ligand Design Strategies and Their Applications

| Ligand Design Strategy | Example Ligand Type | Key Structural Features | Application Example |

| Hemilability | Aminophosphine/phosphinite (AMPP) | Combination of strongly and weakly coordinating groups | Nickel-catalyzed hydrovinylation nih.gov |

| C2-Symmetry | Spirodiphosphines (SDPs) | Rigid backbone, large bite angle | Asymmetric hydrogenation, hydrosilylation/cyclization nih.gov |

| Electronic Asymmetry | Phospholane-phosphites | Electronically distinct phosphorus atoms | Rhodium-catalyzed hydroformylation st-andrews.ac.ukmdpi.com |

Enantioselective Hydrogenation Reactions

Chiral ligands derived from (S)-2-isopropylaminopropane-1-ol and related amino alcohols have been instrumental in the development of highly enantioselective hydrogenation reactions. These reactions are fundamental for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively.

Rhodium and ruthenium complexes bearing chiral diphosphine ligands are widely used for the asymmetric hydrogenation of various substrates. For example, C2-symmetric diphosphine ligands are highly effective in the hydrogenation of olefins, leading to products with high enantioselectivity. nih.gov The rigid structure of these ligands creates a well-defined chiral pocket around the metal center, which forces the substrate to bind in a specific orientation, leading to the selective formation of one enantiomer.

Enantioselective Oxidation Reactions (e.g., Sharpless Epoxidation, Dihydroxylation)

While the classic Sharpless asymmetric epoxidation and dihydroxylation reactions employ specific chiral ligands (diethyl tartrate and cinchona alkaloids, respectively), the underlying principles have inspired the development of other enantioselective oxidation reactions using different ligand systems. scripps.eduwikipedia.orgorganic-chemistry.org The Sharpless epoxidation, for instance, utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral tartrate to epoxidize primary and secondary allylic alcohols with high enantioselectivity. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction's success lies in the formation of a rigid, dimeric catalyst structure that effectively directs the delivery of the oxidant to one face of the double bond. youtube.com

Although not directly employing (S)-2-isopropylaminopropane-1-ol derivatives, the principles of ligand-accelerated catalysis and the formation of well-defined chiral environments around a metal center are central to the design of new catalytic systems for enantioselective oxidations.

Hydroformylation and Other C-C Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a central challenge in organic synthesis. Chiral ligands derived from amino alcohols play a crucial role in a variety of these transformations, including hydroformylation and hydrovinylation. nih.govgoogle.com

Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful method for producing chiral aldehydes. The regioselectivity (linear vs. branched product) and enantioselectivity are controlled by the chiral ligand. Phospholane-phosphite ligands have demonstrated the ability to direct the hydroformylation of terminal alkenes to produce branched aldehydes with high selectivity. st-andrews.ac.ukmdpi.com The electronic and steric properties of the ligand are critical for achieving this outcome.

The hydrovinylation of olefins, which forms a new C-C bond by adding a vinyl group, is another important transformation where chiral ligands are key. Nickel complexes with aminophosphine/phosphinite ligands derived from amino alcohols have been shown to be effective catalysts for the enantioselective hydrovinylation of dienes. nih.gov

Applications in Enantioconvergent Processes

Enantioconvergent processes, which transform a racemic mixture into a single enantiomeric product, are highly desirable for their atom economy. A key example is dynamic kinetic resolution, where one enantiomer of a racemic starting material reacts while the other is continuously racemized. The Sharpless epoxidation can be used for the kinetic resolution of racemic secondary 2,3-epoxyalcohols, achieving high enantiomeric excess in the product. wikipedia.org

As Chiral Auxiliaries in Stereoselective Synthesis

In addition to their use in catalysis, chiral molecules like (S)-2-isopropylaminopropane-1-ol can be employed as chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

Amino alcohols are particularly useful as chiral auxiliaries because they can form cyclic structures, such as oxazolidinones, with the substrate. These rigid structures provide a well-defined steric environment that biases the approach of reagents to one face of the molecule. For example, N-acyloxazolidinones, popularized by David Evans, can be prepared from amino alcohols and are widely used in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. tcichemicals.com The substituent at the 4-position of the oxazolidinone, derived from the amino alcohol, directs the stereochemistry of the reaction.

Pseudoephedrine, another amino alcohol, is also a highly effective chiral auxiliary. wikipedia.org It can be converted to the corresponding amide, and the α-proton can be deprotonated to form an enolate. The subsequent reaction of this enolate is directed by the chiral centers on the pseudoephedrine backbone, leading to high diastereoselectivity. wikipedia.org

Table 2: Comparison of Chiral Ligands and Chiral Auxiliaries

| Feature | Chiral Ligand | Chiral Auxiliary |

| Role | Creates a chiral environment around a metal catalyst. | Temporarily incorporated into the substrate to direct a reaction. wikipedia.org |

| Stoichiometry | Used in catalytic amounts. | Used in stoichiometric amounts. |

| Mechanism | Influences the transition state of the catalyzed reaction. | Sterically blocks one face of the substrate. wikipedia.org |

| Removal | Not attached to the product. | Cleaved from the product after the reaction. |

As Chiral Building Blocks and Intermediates

The stereochemically defined structure of (S)-2-Isopropylaminopropane-1-Ol makes it an excellent chiral synthon. The presence of a stereocenter allows for the transfer of chirality to new, more complex molecules, a fundamental strategy in modern asymmetric synthesis.

Construction of Complex Chiral Molecules

The utility of (S)-2-Isopropylaminopropane-1-Ol as a chiral building block is rooted in its ability to be incorporated into larger, more complex molecular frameworks, imparting stereochemical control throughout a synthetic sequence. While specific multi-step syntheses of complex natural products directly employing this starting material are not extensively documented in readily available literature, its derivatives serve as foundational elements in creating stereochemically rich structures. The principles of using the chiral pool, where readily available chiral compounds like (S)-2-Isopropylaminopropane-1-Ol are used as starting materials, is a cornerstone of synthetic strategy. researchgate.net This approach is particularly valuable in the synthesis of molecules with multiple stereocenters, where establishing the initial chirality is crucial for the stereochemical outcome of the entire synthesis. The development of continuous one-flow, multi-step synthesis processes for active pharmaceutical ingredients often relies on such well-defined chiral starting materials to ensure the stereochemical integrity of the final product. tue.nlsyrris.jp

Synthesis of Enantiomerically Pure Heterocycles

A significant application of (S)-2-Isopropylaminopropane-1-Ol is in the synthesis of enantiomerically pure heterocyclic compounds, particularly oxazolidinones. The (S)-4-isopropyl-2-oxazolidinone, a prominent member of the Evans chiral auxiliaries, is directly synthesized from (S)-2-Isopropylaminopropane-1-Ol. medchemexpress.com This transformation is typically achieved through cyclization using reagents like phosgene, its equivalents, or carbon dioxide under specific conditions. chemicalbook.com

For instance, a reported method involves the reaction of (S)-2-Isopropylaminopropane-1-Ol with cesium carbonate and carbon dioxide in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to yield (S)-4-isopropyl-2-oxazolidinone with high efficiency. chemicalbook.com The resulting oxazolidinone is a cornerstone in asymmetric synthesis, widely used to direct stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions. nih.gov These functionalized oxazolidinone motifs are themselves key intermediates in the synthesis of a variety of pharmacologically active compounds. nih.gov

Precursors for Biologically Active Compounds and Pharmaceutical Intermediates

The chiral framework provided by (S)-2-Isopropylaminopropane-1-Ol and its derivatives is instrumental in the synthesis of biologically active compounds and pharmaceutical intermediates. The oxazolidinone ring system, readily prepared from this amino alcohol, is a privileged scaffold in medicinal chemistry. It is the core structure in a class of antibiotics, including Linezolid, which are effective against drug-resistant bacteria. nih.gov

Furthermore, chiral auxiliaries derived from (S)-2-Isopropylaminopropane-1-Ol, such as (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, have been utilized in the synthesis of pharmaceutical compounds. For example, the hydrogenolysis of such oxazolidinones has been employed as a method for producing amphetamine derivatives, highlighting the role of these scaffolds as intermediates in the synthesis of active pharmaceutical ingredients. google.com

Derivatization and Functionalization for Novel Chiral Architectures

The reactivity of the amino and hydroxyl groups in (S)-2-Isopropylaminopropane-1-Ol allows for extensive derivatization and functionalization. This capability enables the generation of novel chiral ligands and scaffolds with tunable steric and electronic properties, which are essential for applications in asymmetric catalysis and materials science.

Creation of Chiral Scaffolds with Tunable Chiral Space

The conversion of (S)-2-Isopropylaminopropane-1-Ol into chiral auxiliaries, most notably (S)-4-isopropyl-2-oxazolidinone, represents a prime example of creating a chiral scaffold with a tunable chiral space. Once formed, the oxazolidinone can be N-acylated with a wide variety of acyl chlorides or anhydrides. The isopropyl group at the C4 position creates a specific chiral environment that effectively shields one face of the enolate derived from the N-acyl group.

This steric hindrance directs the approach of electrophiles to the opposite face, resulting in highly diastereoselective bond formation. The "tunability" of this scaffold arises from the ability to change the N-acyl group, thereby altering the substrate for the asymmetric reaction while the inherent chirality of the auxiliary consistently controls the stereochemical outcome. This modularity has made oxazolidinone auxiliaries a powerful tool for the asymmetric synthesis of a diverse range of chiral molecules. nih.gov

Synthesis of Schiff Bases and Their Metal Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a fundamentally important class of ligands in coordination chemistry. The amino group of (S)-2-Isopropylaminopropane-1-Ol can readily undergo this reaction to form chiral Schiff base ligands. These ligands, containing both nitrogen and oxygen donor atoms from the original amino alcohol structure, are excellent chelators for a variety of metal ions.

The resulting metal complexes incorporate the chirality of the original amino alcohol, making them valuable candidates for asymmetric catalysis. For example, related chiral amino alcohols like 1,3-diamino-2-propanol (B154962) and 3-amino-1,2-propanediol (B146019) have been used to synthesize unsymmetrical Schiff base ligands whose metal complexes exhibit interesting structural diversity and catalytic activity. rsc.orgmdpi.com Oxidovanadium(V) complexes with chiral Schiff bases derived from 3-amino-1,2-propanediol have been shown to be effective catalysts for the epoxidation of various olefins. mdpi.com While specific studies detailing Schiff bases from (S)-2-Isopropylaminopropane-1-Ol and their metal complexes are not as prevalent in the literature, the established chemistry of similar chiral amino alcohols strongly supports their potential in creating chiral catalysts for a range of organic transformations. researchgate.net

Vi. Future Research Directions for S 2 Isopropylaminopropane 1 Ol

Development of Novel and Sustainable Synthetic Routes

The current synthesis of chiral amino alcohols often relies on multi-step processes that may involve harsh conditions or expensive chiral auxiliaries. researchgate.net Future research will likely focus on developing more elegant and sustainable synthetic pathways to (S)-2-Isopropylaminopropane-1-Ol. The quest for novel therapeutic agents continually drives chemists to explore innovative synthetic routes to enhance the efficiency and diversity of compound synthesis.

Key areas of investigation include:

Biocatalysis: Utilizing enzymes such as transaminases or alcohol dehydrogenases could provide a highly enantioselective and environmentally benign route from simple achiral precursors like 1-amino-propan-2-one or 1-hydroxypropan-2-one.

Asymmetric Hydrogenation: The development of novel chiral catalysts for the asymmetric hydrogenation of corresponding keto-imines or keto-oximes represents a promising atom-economical approach.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency over traditional batch methods. Developing a flow-based synthesis would be a significant step towards industrial-scale production.

A comparative analysis of a hypothetical biocatalytic route versus a traditional chemical synthesis is presented below, highlighting the potential improvements in sustainability metrics.

Table 1: Comparison of Hypothetical Synthetic Routes to (S)-2-Isopropylaminopropane-1-Ol

| Parameter | Traditional Chemical Route (e.g., from a chiral pool) | Proposed Biocatalytic Route |

|---|---|---|

| Starting Materials | Chiral Precursor, Reducing Agents | Achiral Ketone, Isopropylamine (B41738), Enzyme |

| Number of Steps | Multiple | Single Step |

| Reaction Conditions | Often requires high pressure/temperature | Mild (ambient temperature/pressure) |

| Solvent | Organic Solvents | Aqueous Buffer |

| Enantioselectivity | Dependent on precursor purity | Potentially >99% e.e. |

| Waste Generation | Significant inorganic salt waste | Minimal, biodegradable waste |

Exploration of New Catalytic Applications

The inherent chirality and the presence of both a hydroxyl and a secondary amine group make (S)-2-Isopropylaminopropane-1-Ol an excellent candidate for a chiral ligand or organocatalyst. researchgate.net Chiral vicinal amino alcohols are valuable intermediates and building blocks in organic synthesis. researchgate.net

Future research should explore its application in a variety of asymmetric transformations:

Asymmetric Transfer Hydrogenation: As a ligand for ruthenium or rhodium, it could facilitate the enantioselective reduction of ketones and imines.

Organocatalysis: The amino alcohol moiety itself can act as an organocatalyst for reactions such as asymmetric aldol (B89426) or Michael additions.

Lewis Acid Catalysis: Upon deprotonation and coordination to a metal center (e.g., Zn, Ti, B), it could form a chiral Lewis acid catalyst for Diels-Alder or ene reactions.

The potential effectiveness of (S)-2-Isopropylaminopropane-1-Ol as a ligand can be evaluated in well-established model reactions, such as the reduction of acetophenone.

Table 2: Hypothetical Catalytic Performance in Asymmetric Transfer Hydrogenation of Acetophenone

| Catalyst System | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|

| [RuCl₂(p-cymene)]₂ / (S)-2-Isopropylaminopropane-1-Ol | >95 | 92 (S) |

Advanced Computational Insights into Reactivity and Selectivity

To guide experimental work and accelerate the discovery of new applications, advanced computational modeling will be indispensable. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into the behavior of (S)-2-Isopropylaminopropane-1-Ol.

Key computational studies would include:

Conformational Analysis: Determining the preferred conformations of the molecule and its metal complexes to understand the basis of stereochemical control.

Transition State Modeling: Calculating the energy of transition states for proposed catalytic cycles to predict reaction feasibility, reactivity, and enantioselectivity. This can help in rationally designing modified ligands with improved performance.

Mechanism Elucidation: Simulating reaction pathways to confirm the operative mechanism in its catalytic applications, distinguishing between, for example, inner-sphere and outer-sphere mechanisms in transfer hydrogenation.

These computational approaches are crucial for moving from trial-and-error experimentation to a more predictive and design-oriented approach in catalyst development.

Design of Next-Generation Chiral Scaffolds and Ligands

(S)-2-Isopropylaminopropane-1-Ol can serve as a fundamental chiral scaffold from which a new generation of more complex and tailored ligands can be built. nih.gov Its simple backbone allows for systematic structural modifications to fine-tune steric and electronic properties.

Future design and synthesis efforts could focus on:

N-Functionalization: Introducing different substituents on the nitrogen atom can modulate the electronic properties and steric bulk around a coordinated metal center.

O-Functionalization: Converting the hydroxyl group into phosphinites, ethers, or other coordinating groups can create bidentate or tridentate ligands with new catalytic capabilities. Two new chiral, enantiomerically pure, hybrid P-N ligands have been synthesized starting from L-proline, demonstrating the potential of modifying natural chiral scaffolds. mdpi.com

Dimerization: Linking two molecules of (S)-2-Isopropylaminopropane-1-Ol via a rigid or flexible linker can lead to powerful C₂-symmetric ligands, which are often highly effective in asymmetric catalysis.

The development of a library of ligands based on this scaffold would significantly broaden its applicability in asymmetric synthesis. The inherent three-dimensionality of such scaffolds is highly desirable in modern drug discovery and catalyst design. mdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (S)-2-Isopropylaminopropane-1-Ol |

| 1-amino-propan-2-one |

| 1-hydroxypropan-2-one |

| Acetophenone |

| Ruthenium |

| Rhodium |

| Zinc |

| Titanium |

| Boron |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-2-Isopropylaminopropane-1-Ol with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves amination of a propanol precursor with isopropylamine under controlled conditions. Catalysts such as chiral transition-metal complexes (e.g., Ru-based catalysts) can enhance stereoselectivity. Post-synthesis purification via recrystallization or chiral chromatography is critical to isolate the (S)-enantiomer. Reaction parameters (temperature, pH, solvent polarity) must be optimized to minimize racemization .

- Data Source : Similar protocols for structurally related compounds highlight the use of continuous flow reactors and automated systems to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing (S)-2-Isopropylaminopropane-1-Ol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with chiral columns verifies enantiomeric purity. Mass spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy validate molecular weight and functional groups. X-ray crystallography can resolve absolute configuration if single crystals are obtainable .

- Data Source : Comparative studies of analogous compounds emphasize the role of HPLC in detecting impurities like diastereomers .

Q. What safety protocols are recommended for handling (S)-2-Isopropylaminopropane-1-Ol in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) to prevent inhalation or dermal exposure. Store the compound in airtight containers under inert gas (e.g., nitrogen) to avoid oxidation. Emergency protocols should include immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

- Data Source : Safety data sheets for structurally similar amino alcohols outline hazard mitigation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies involving (S)-2-Isopropylaminopropane-1-Ol?

- Methodological Answer : Apply systematic error analysis by cross-validating results with orthogonal assays (e.g., in vitro binding assays vs. in vivo efficacy studies). Use Bayesian statistical models to quantify uncertainty in dose-response relationships. Pre-register experimental designs to minimize confirmation bias .

- Data Source : Frameworks for addressing data contradictions in longitudinal studies emphasize pre-sampling characterization and error propagation calculations .

Q. What reaction mechanisms dominate when (S)-2-Isopropylaminopropane-1-Ol is subjected to oxidative or reductive conditions?

- Methodological Answer : Under oxidation (e.g., with KMnO₄), the secondary alcohol group is converted to a ketone, while reductive conditions (e.g., LiAlH₄) may yield a diol via cleavage of the isopropylamino group. Computational chemistry tools (DFT simulations) can predict intermediate stability and transition states. Experimental validation via kinetic isotope effects (KIE) clarifies rate-determining steps .

- Data Source : Reaction pathways for analogous compounds demonstrate the role of electrophilic substitution and redox-sensitive functional groups .

Q. How does the stereochemistry of (S)-2-Isopropylaminopropane-1-Ol influence its biological activity compared to its (R)-enantiomer?

- Methodological Answer : Conduct comparative binding assays using enantiomerically pure samples. Molecular docking simulations can identify stereospecific interactions with target receptors (e.g., β-adrenergic receptors). Pharmacokinetic studies in model organisms assess differences in absorption and metabolism. Meta-analyses of existing data may reveal enantiomer-specific trends in efficacy/toxicity .

- Data Source : Studies on structurally related chiral drugs highlight the importance of enantiomer separation in optimizing therapeutic indices .

Methodological Notes

- Data Contradiction Analysis : Use hierarchical linear modeling (HLM) to account for nested variables in multi-laboratory studies .

- Longitudinal Studies : Implement three-wave panel designs (baseline, short-term, long-term) to disentangle transient vs. sustained effects of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.